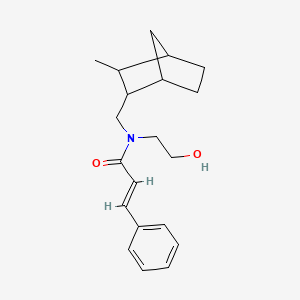
Octadecyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl hexanoate, also known as hexanoic acid octadecyl ester, is an ester compound with the molecular formula C24H48O2. It is formed by the esterification of hexanoic acid and octadecanol. This compound is known for its hydrophobic properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and octadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl hexanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved to yield hexanoic acid and octadecanol. This hydrolysis can be catalyzed by either acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating this compound with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. The reaction is reversible and produces hexanoic acid and octadecanol.
Basic Hydrolysis (Saponification): Involves heating the ester with a strong base, such as sodium hydroxide, resulting in the formation of a carboxylate salt (sodium hexanoate) and octadecanol.
Major Products
The major products of the hydrolysis reactions are hexanoic acid and octadecanol. In the case of saponification, the products are sodium hexanoate and octadecanol.
Wissenschaftliche Forschungsanwendungen
Octadecyl hexanoate has several applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of various materials and as a reactant in organic synthesis.
Biology: Employed in the study of lipid interactions and as a model compound for studying ester hydrolysis in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature, which can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the production of lubricants, surfactants, and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of octadecyl hexanoate involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester bond in this compound can be hydrolyzed by esterases, releasing hexanoic acid and octadecanol, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl hexanoate: An ester formed from hexanoic acid and octanol, with similar hydrophobic properties but a shorter alkyl chain.
Hexadecyl octanoate: An ester formed from octanoic acid and hexadecanol, with a similar structure but different chain lengths.
Uniqueness
Octadecyl hexanoate is unique due to its long alkyl chain, which imparts significant hydrophobicity. This property makes it particularly useful in applications requiring water-repellent characteristics, such as in lubricants and surfactants. Its long chain also allows for better integration into lipid bilayers, making it valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
41927-67-7 |
|---|---|
Molekularformel |
C24H48O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
octadecyl hexanoate |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3 |
InChI-Schlüssel |
GQKMJPMHAWIENG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


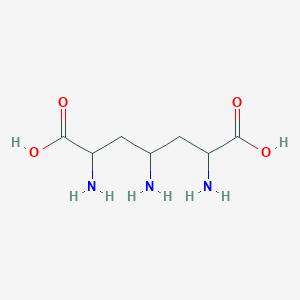
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
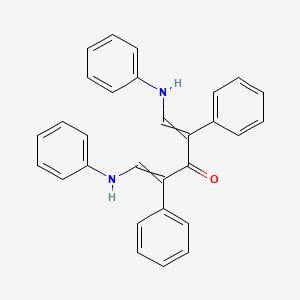
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
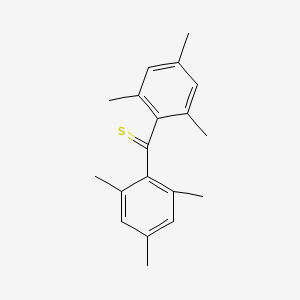
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
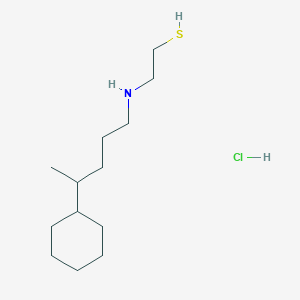
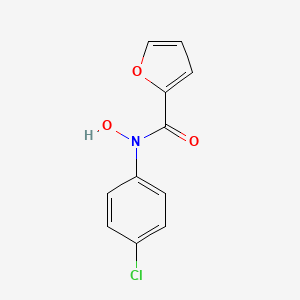


![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
